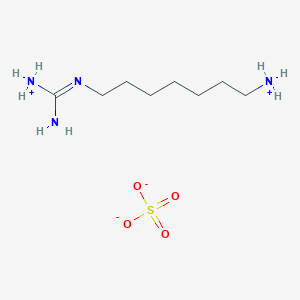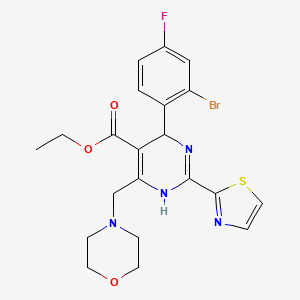
Desisobutyryl-ciclesonide
Vue d'ensemble
Description
Desisobutyryl-ciclesonide is a useful research compound. Its molecular formula is C28H38O6 and its molecular weight is 470.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Safety and Tolerability : Ciclesonide, when used as a nasal spray, has shown a low systemic exposure and a favorable safety profile. This supports its continued clinical development for treating allergic rhinitis. Serum levels of ciclesonide and desisobutyryl-ciclesonide were generally below detection limits in a study, suggesting minimal systemic absorption (Nave et al., 2006).
Efficacy in Asthma Treatment : Ciclesonide is activated to this compound in the lungs, providing potent anti-inflammatory activity. It has been compared favorably to fluticasone in animal models, showing equivalent anti-inflammatory efficacy and a significantly improved safety profile (Belvisi et al., 2005).
Spatial Localization in Lungs : Research has visualized the two-dimensional spatial localization of ciclesonide and its metabolites in rat lungs, demonstrating the coexistence of ciclesonide, this compound, and its oleate form on the airway epithelium (Yamamoto et al., 2021).
Pharmacokinetics : Studies have explored the pharmacokinetics of ciclesonide and this compound across different delivery methods, such as nasal sprays and inhalers, assessing systemic exposure and tolerability (Nave et al., 2009).
Role of Esterases in Metabolism : Esterases in human tissues like liver, lung, and plasma play a significant role in converting ciclesonide to this compound, with the liver showing the highest conversion rate (Mutch et al., 2007).
Metabolism and Activation : Ciclesonide is activated to this compound in the upper and lower airways, with studies demonstrating its conversion and further esterification in human lung cells (Nave & McCracken, 2008).
Comparison with Fluticasone in Asthma : Oropharyngeal deposition of ciclesonide is significantly lower compared to fluticasone propionate, suggesting a decreased likelihood of associated oropharyngeal side effects (Richter et al., 2005).
In Vitro and In Vivo Anti-Inflammatory Activity : Ciclesonide and its active metabolite this compound have shown potent in vitro and in vivo anti-inflammatory activities in various animal models, indicating effective local action and reduced potential for side effects (Stoeck et al., 2004).
Retention in Nasal Mucosa : Ciclesonide and this compound showed prolonged retention in rabbit nasal mucosa, indicating potential effectiveness for once-daily dosing in allergic rhinitis treatment (Sato et al., 2007).
Treatment of Seasonal Allergic Rhinitis : Clinical trials have demonstrated the efficacy of ciclesonide nasal spray in reducing symptoms of seasonal allergic rhinitis, with a good safety profile (Ratner et al., 2006).
Propriétés
IUPAC Name |
(1S,2S,4S,6R,8S,9S,11S,12S,13R)-6-cyclohexyl-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O6/c1-26-11-10-18(30)12-17(26)8-9-19-20-13-23-28(22(32)15-29,27(20,2)14-21(31)24(19)26)34-25(33-23)16-6-4-3-5-7-16/h10-12,16,19-21,23-25,29,31H,3-9,13-15H2,1-2H3/t19-,20-,21-,23-,24+,25+,26-,27-,28+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPLANUPKBHPMS-FYSAVPLMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CC4C2(OC(O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=CC36C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1C[C@H]4[C@]2(O[C@@H](O4)C5CCCCC5)C(=O)CO)CCC6=CC(=O)C=C[C@]36C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate](/img/structure/B8069117.png)











![cyclo[DL-Abu-D-N(Me)Ala-DL-N(Et)Val-Val-N(Me)Leu-Ala-DL-Ala-N(Me)Leu-DL-N(Me)Leu-N(Me)Val-N(Me)Bmt(E)]](/img/structure/B8069211.png)